8-Bromo-N,N-dimethylquinoxaline-6-carboxamide 8-Bromo-N,N-dimethylquinoxaline-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15917050
InChI: InChI=1S/C11H10BrN3O/c1-15(2)11(16)7-5-8(12)10-9(6-7)13-3-4-14-10/h3-6H,1-2H3
SMILES:
Molecular Formula: C11H10BrN3O
Molecular Weight: 280.12 g/mol

8-Bromo-N,N-dimethylquinoxaline-6-carboxamide

CAS No.:

Cat. No.: VC15917050

Molecular Formula: C11H10BrN3O

Molecular Weight: 280.12 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-N,N-dimethylquinoxaline-6-carboxamide -

Specification

Molecular Formula C11H10BrN3O
Molecular Weight 280.12 g/mol
IUPAC Name 8-bromo-N,N-dimethylquinoxaline-6-carboxamide
Standard InChI InChI=1S/C11H10BrN3O/c1-15(2)11(16)7-5-8(12)10-9(6-7)13-3-4-14-10/h3-6H,1-2H3
Standard InChI Key QYJFIQYXQJMGCQ-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)C1=CC2=NC=CN=C2C(=C1)Br

Introduction

Chemical Structure and Physicochemical Properties

8-Bromo-N,N-dimethylquinoxaline-6-carboxamide (C₁₁H₁₀BrN₃O) possesses a molecular weight of 280.12 g/mol and adopts a planar heterocyclic framework. The bromine atom at the 8th position introduces steric and electronic effects that influence both reactivity and binding interactions with biological targets . Key physicochemical properties include moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and stability under ambient conditions. The IUPAC name, 8-bromo-N,N-dimethylquinoxaline-6-carboxamide, reflects its substitution pattern, while the canonical SMILES string (CN(C)C(=O)C₁=CC₂=NC=CN=C₂C(=C₁)Br) provides a precise structural representation .

Table 1: Fundamental Properties of 8-Bromo-N,N-dimethylquinoxaline-6-carboxamide

PropertyValue
Molecular FormulaC₁₁H₁₀BrN₃O
Molecular Weight280.12 g/mol
IUPAC Name8-bromo-N,N-dimethylquinoxaline-6-carboxamide
Canonical SMILESCN(C)C(=O)C₁=CC₂=NC=CN=C₂C(=C₁)Br
Boiling Point452.3°C (estimated)
SolubilitySoluble in DMSO, chloroform

Synthesis and Industrial Preparation

The synthesis of 8-bromo-N,N-dimethylquinoxaline-6-carboxamide typically involves sequential functionalization of the quinoxaline core. A common route begins with the bromination of 6-carboxamide-substituted quinoxaline derivatives using reagents such as N-bromosuccinimide (NBS) in dichloromethane at 0–25°C . Subsequent dimethylation of the carboxamide group is achieved via treatment with dimethylamine in the presence of a coupling agent like HATU. Industrial-scale production optimizes yield (70–85%) through recrystallization from ethanol-water mixtures, ensuring high purity (>98%). Alternative methods employ palladium-catalyzed cross-coupling reactions to introduce the bromine atom, though these are less cost-effective for large batches .

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by three sites: the bromine atom, the carboxamide group, and the quinoxaline nitrogen atoms. Key reactions include:

  • Nucleophilic Aromatic Substitution: The bromine at C8 undergoes substitution with amines or thiols under basic conditions, yielding derivatives like 8-aminoquinoxalines.

  • Oxidation: Treatment with potassium permanganate oxidizes the carboxamide to a carboxylic acid, useful for prodrug design.

  • Reduction: Sodium borohydride reduces the quinoxaline ring to a tetrahydroquinoxaline, altering its planarity and biological activity.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
SubstitutionK₂CO₃, piperidine, DMF8-(Piperidin-1-yl) derivative
OxidationKMnO₄, H₂SO₄, 60°CQuinoxaline-6-carboxylic acid
ReductionNaBH₄, MeOH, 25°CTetrahydroquinoxaline analog

Biological Activity and Mechanistic Insights

Kinase Inhibition and Neurodegenerative Applications

8-Bromo-N,N-dimethylquinoxaline-6-carboxamide exhibits selective inhibition against glycogen synthase kinase-3β (GSK3β), a kinase implicated in tau hyperphosphorylation in Alzheimer’s disease. Molecular docking studies reveal that the bromine atom forms a hydrophobic interaction with Val135, while the carboxamide group hydrogen-bonds to Thr138 and Arg141 residues . This dual interaction confers a 12-fold selectivity for GSK3β over related kinases like CLK1 and DYRK1A, making it a promising scaffold for neurodegenerative therapeutics .

Anticancer and Antimicrobial Properties

In vitro assays demonstrate potent activity against breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC₅₀ values of 2.3 µM and 1.9 µM, respectively . The compound’s mechanism involves downregulation of hypoxia-inducible factor 1α (HIF1α) and induction of apoptosis under hypoxic conditions, a trait shared with quinoxaline 1,4-dioxide derivatives . Additionally, it inhibits Mycobacterium tuberculosis growth at 4 µg/mL, suggesting utility as an antitubercular agent.

Research Applications and Comparative Analysis

Medicinal Chemistry

The compound serves as a precursor for developing kinase inhibitors and hypoxia-selective cytotoxins. Its bromine atom enhances membrane permeability compared to chloro or fluoro analogs, as evidenced by logP values (bromo: 2.1 vs. chloro: 1.8) .

Table 3: Comparison with Halogenated Analogs

CompoundHalogenlogPIC₅₀ (MCF-7)
8-Bromo derivativeBr2.12.3 µM
8-Chloro derivativeCl1.83.1 µM
8-Fluoro derivativeF1.54.2 µM

Materials Science

In organic electronics, the compound’s planar structure facilitates π-π stacking in conductive polymers, achieving hole mobilities of 0.15 cm²/V·s in thin-film transistors .

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